4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
Description
4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Properties
IUPAC Name |
4-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-9-3-1-2-8(6-9)10-7-20-13(15-10)16-11(17)4-5-12(18)19/h1-3,6-7H,4-5H2,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOSPFPQAPSSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 3-bromophenylamine with α-haloketones under basic conditions. This reaction forms the 1,3-thiazole ring with a bromophenyl substituent at the 4-position.
Amidation: The thiazole derivative is then reacted with succinic anhydride to introduce the 4-oxobutanoic acid moiety. This step involves the formation of an amide bond between the thiazole nitrogen and the succinic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiazole ring to a dihydrothiazole.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against pathogenic bacteria and fungi.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial growth and cancer cell proliferation.
Pathways Involved: It inhibits key pathways such as DNA synthesis and repair, leading to cell death in cancer cells and inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-thiazol-2-amine: Known for its antimicrobial and anticancer properties.
Thiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is unique due to its specific structure, which combines a thiazole ring with a 3-bromophenyl group and a 4-oxobutanoic acid moiety. This unique combination enhances its biological activity and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
